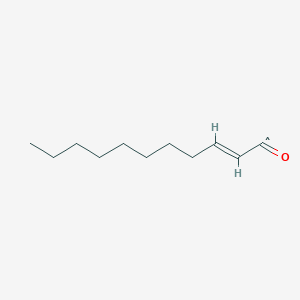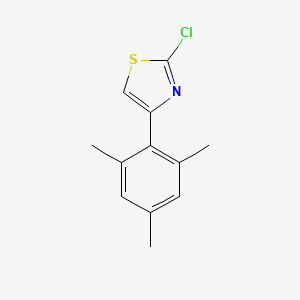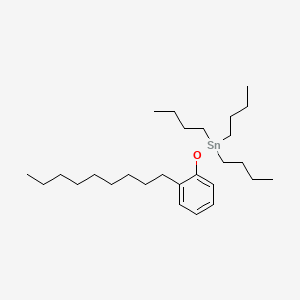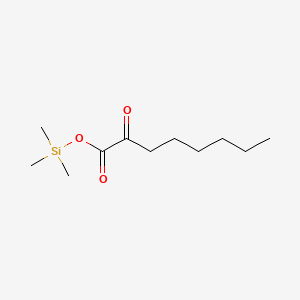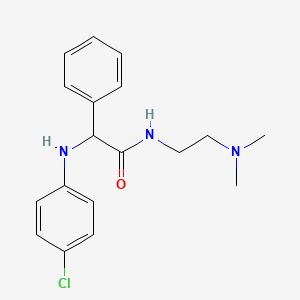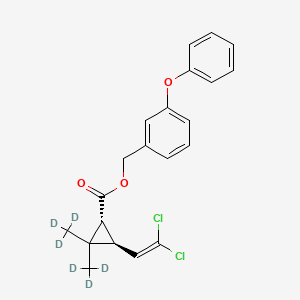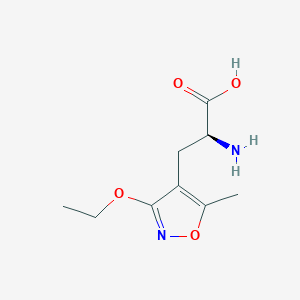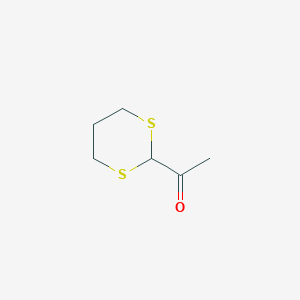
1-(1,3-Dithian-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-yl)ethanone is an organic compound with the molecular formula C₆H₁₀OS₂. It is a member of the dithiane family, which are cyclic thioacetals derived from carbonyl compounds. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds .
Vorbereitungsmethoden
1-(1,3-Dithian-2-yl)ethanone can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired dithiane derivative. Industrial production methods often involve the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), which facilitate the thioacetalization process in water without the need for organic solvents .
Analyse Chemischer Reaktionen
1-(1,3-Dithian-2-yl)ethanone undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithian-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound’s stability and reactivity make it valuable in the synthesis of complex molecules, including pharmaceuticals.
Polymer Science: It is used in the synthesis of recyclable poly(dithioacetal)s through dynamic polymerization processes.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific chemical and physical characteristics.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-2-yl)ethanone primarily involves its role as a protecting group. The dithiane ring stabilizes the carbonyl compound by forming a cyclic thioacetal, which prevents unwanted reactions at the carbonyl site. This protection is achieved through the formation of a stable, six-membered ring structure that can be selectively removed under specific conditions .
Vergleich Mit ähnlichen Verbindungen
1-(1,3-Dithian-2-yl)ethanone is similar to other dithiane and dithiolane compounds, such as:
1,3-Dithiolane: Another cyclic thioacetal with a five-membered ring, used for similar protective purposes.
1,3-Dithiane: A six-membered ring compound, often used interchangeably with this compound.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, offering different reactivity and stability properties.
The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice in many synthetic applications.
Eigenschaften
Molekularformel |
C6H10OS2 |
|---|---|
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3 |
InChI-Schlüssel |
UCTLSBFUHGKNPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


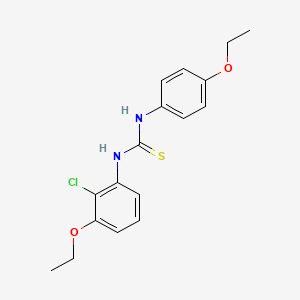
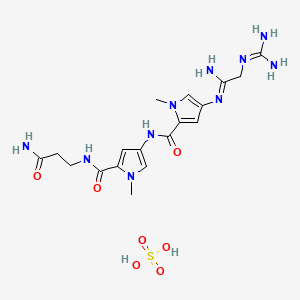

![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

